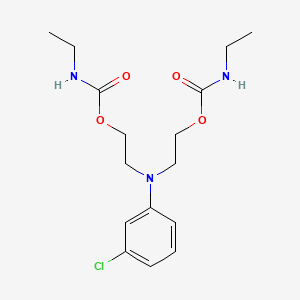
Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester is a chemical compound with the molecular formula C₁₃H₁₆ClNO₃. This compound is known for its unique structure, which includes a carbamic acid ester linked to a 3-chlorophenyl group through an imino bridge. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester typically involves the reaction of ethyl carbamate with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under optimized conditions. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of chlorinated oxides.
Reduction: Formation of ethyl alcohol derivatives.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imino group plays a crucial role in the reactivity of the compound, facilitating its interaction with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, ethyl-, ((3-chlorophenyl)imino)di-2,1-ethanediyl ester is unique due to its imino linkage, which imparts distinct chemical and biological properties compared to other carbamic acid esters
Properties
CAS No. |
62143-15-1 |
|---|---|
Molecular Formula |
C16H24ClN3O4 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[3-chloro-N-[2-(ethylcarbamoyloxy)ethyl]anilino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C16H24ClN3O4/c1-3-18-15(21)23-10-8-20(9-11-24-16(22)19-4-2)14-7-5-6-13(17)12-14/h5-7,12H,3-4,8-11H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
UCUMBJCUDMNEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCN(CCOC(=O)NCC)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















